molecular formula C22H27N7 B15119762 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15119762
M. Wt: 389.5 g/mol
InChI Key: YTHXNNJLGUXOPX-UHFFFAOYSA-N
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Description

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, piperazine, and cyclopenta[b]pyridine moieties, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the piperazine and cyclopenta[b]pyridine moieties under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyrimidine and piperazine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile apart is its unique combination of structural features, which allows it to interact with a diverse range of biological targets and participate in various chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C22H27N7

Molecular Weight

389.5 g/mol

IUPAC Name

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H27N7/c1-16-13-20(26-22(24-16)29-7-2-3-8-29)27-9-11-28(12-10-27)21-18(15-23)14-17-5-4-6-19(17)25-21/h13-14H,2-12H2,1H3

InChI Key

YTHXNNJLGUXOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N

Origin of Product

United States

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